Fmoc-(R)-3-Amino-5-hexynoic acid structure and properties
Fmoc-(R)-3-Amino-5-hexynoic acid structure and properties
The following technical guide details the structural properties, synthesis integration, and bio-orthogonal applications of Fmoc-(R)-3-Amino-5-hexynoic acid.
Structure, Properties, and Applications in Peptidomimetics & Drug Design
Executive Summary
Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 332064-94-5) is a specialized
This unique architecture serves two critical functions in drug discovery:
-
-Peptide Backbone: Introduces resistance to enzymatic degradation (proteolysis) and induces specific secondary structures (e.g.,
-helices). -
Bio-orthogonal Handle: The terminal alkyne enables precise, catalyst-mediated conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."[1]
This guide provides a rigorous analysis of its physicochemical properties, validated solid-phase peptide synthesis (SPPS) protocols, and handling requirements for high-fidelity research.
Chemical Architecture & Properties[3][4]
Structural Analysis
The compound is defined by three functional domains: the Fmoc protecting group (N-terminus stability), the chiral
IUPAC Name: (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
Common Name: Fmoc-(R)-
Figure 1: Structural decomposition of Fmoc-(R)-3-Amino-5-hexynoic acid highlighting functional domains.
Physicochemical Data Table
| Property | Specification |
| CAS Number | 332064-94-5 |
| Molecular Weight | 349.38 g/mol |
| Molecular Formula | |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | |
| Chirality | (R)-enantiomer (corresponds to D- |
| Solubility | Soluble in DMF ( |
| Storage |
Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)
Integrating
Coupling Methodology
Causality: The
Step-by-Step Protocol:
-
Resin Preparation: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.
-
Fmoc Deprotection (Pre-cycle):
-
Treat with 20% Piperidine in DMF (
min). -
Wash with DMF (
min).
-
-
Activation (The Critical Step):
-
Reagents: 3.0 eq Fmoc-(R)-3-Amino-5-hexynoic acid, 2.9 eq HATU, 3.0 eq HOAt, 6.0 eq DIPEA.
-
Note: Dissolve the amino acid and coupling reagents in minimal DMF (0.2 M concentration) to drive kinetics.
-
Pre-activate for 2 minutes before adding to the resin.
-
-
Coupling Reaction:
-
Add activated solution to resin.[3]
-
Agitate at room temperature for 2 hours (standard AA is 45 min).
-
Validation: Perform a Kaiser test (ninhydrin) or Chloranil test.
-amines may give faint positives; a Chloranil test is more reliable for secondary amines but useful here for confirmation.
-
-
Capping (Optional but Recommended):
-
Acetic anhydride/Pyridine/DMF to cap unreacted amines and prevent deletion sequences.
-
Cleavage & Isolation
The terminal alkyne is generally stable to standard TFA cleavage cocktails.
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Warning: Avoid dithioerythritol (DTT) or severe reducing agents if they are not strictly necessary, although alkynes are fairly robust.
-
Time: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
Bio-orthogonal Application: Copper-Catalyzed Click Chemistry (CuAAC)
The primary utility of Fmoc-(R)-3-Amino-5-hexynoic acid is as a "clickable" handle. This can be performed on-resin (for cyclization) or in-solution (post-cleavage conjugation).
Mechanism of Action
The terminal alkyne reacts with an azide-functionalized partner (e.g., Azide-Fluorophore, Azide-PEG) in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Figure 2: CuAAC reaction pathway for conjugating Fmoc-(R)-3-Amino-5-hexynoic acid residues.
Validated Solution-Phase Protocol
-
Dissolution: Dissolve the purified alkyne-peptide (0.1–1 mM) and the azide partner (1.2 eq) in Water/t-Butanol (1:1) or DMSO/Water.
-
Catalyst Preparation:
-
Prepare 100 mM
in water. -
Prepare 500 mM Sodium Ascorbate in water (freshly made).
-
Prepare 10 mM THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage.
-
-
Reaction Assembly:
-
Add
(0.1 eq) premixed with THPTA (0.5 eq). -
Add Sodium Ascorbate (0.5 eq) to initiate reduction of Cu(II) to Cu(I).
-
-
Incubation: Stir at room temperature for 1–4 hours under inert atmosphere (
). -
Purification: HPLC purification is required to remove copper salts.
Applications in Drug Development[1][3][7]
Peptidomimetics & Stability
Incorporating
-
Protease Resistance: The additional methylene group (
) in the backbone alters the scissile bond geometry, rendering the peptide unrecognizable to common proteases (e.g., trypsin, chymotrypsin). -
Half-Life Extension: Ideal for therapeutic peptides requiring extended circulation time.
Peptide Stapling
Two Fmoc-(R)-3-Amino-5-hexynoic acid residues can be incorporated at positions
References
-
Sigma-Aldrich. Fmoc-(R)-3-amino-5-hexynoic acid Product Specification. Retrieved from
-
Chem-Impex International. Fmoc-beta-homopropargylglycine Properties and Applications. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Beta-amino acids and Click Chemistry. Retrieved from
-
RSC Advances. Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Retrieved from
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide. Retrieved from
